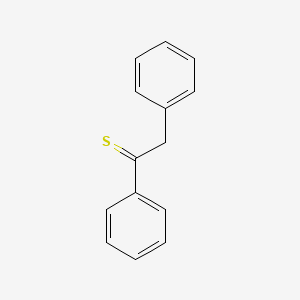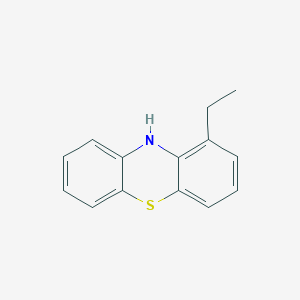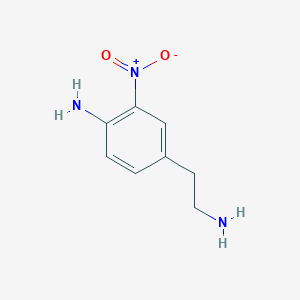
2-chloro-6,8-dimethyl-7H-purine
Vue d'ensemble
Description
2-chloro-6,8-dimethyl-7H-purine is a purine derivative characterized by the presence of chlorine and methyl groups at specific positions on the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,8-dimethyl-7H-purine typically involves the chlorination of 6,8-dimethylpurine. One common method includes the reaction of 6,8-dimethylpurine with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 2-chloro-6,8-dimethyl-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Nucleophilic Substitution: Products include 2-amino-6,8-dimethylpurine or 2-alkoxy-6,8-dimethylpurine.
Oxidation: Products include 2-chloro-6,8-dimethylpurine oxides.
Reduction: Products include 6,8-dimethylpurine.
Coupling Reactions: Products include various substituted purines.
Applications De Recherche Scientifique
2-chloro-6,8-dimethyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-6,8-dimethyl-7H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
- 2-Chloro-6-methylpurine
- 2-Chloro-8-methylpurine
- 6,8-Dimethylpurine
Comparison: 2-chloro-6,8-dimethyl-7H-purine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties. Compared to 2-Chloro-6-methylpurine and 2-Chloro-8-methylpurine, the additional methyl group in this compound enhances its reactivity and potential for forming diverse derivatives. The compound’s structure also allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H7ClN4 |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
2-chloro-6,8-dimethyl-7H-purine |
InChI |
InChI=1S/C7H7ClN4/c1-3-5-6(11-4(2)10-5)12-7(8)9-3/h1-2H3,(H,9,10,11,12) |
Clé InChI |
HTIXRNAPPWCDPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)Cl)N=C(N2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}acetamide](/img/structure/B8578092.png)

![2-[(5-Methyl-1H-pyrrol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8578105.png)






![3-methyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8578145.png)
